molecular formula C25H20N2O3 B561916 (S)-(-)-Blebbistatin O-Benzoate CAS No. 1217832-61-5

(S)-(-)-Blebbistatin O-Benzoate

货号: B561916
CAS 编号: 1217832-61-5
分子量: 396.446
InChI 键: ICIURMLAMQGRRU-RUZDIDTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-(-)-Blebbistatin O-Benzoate (CAS 1217832-61-5) is a derivative of the well-characterized, potent non-muscle myosin II inhibitor, (-)-blebbistatin . This compound is a crucial research tool for investigating cellular processes dependent on myosin II, such as cytokinesis and cell migration . Recent preclinical research has highlighted its significant therapeutic potential, demonstrating its ability to improve symptoms in a model of atopic dermatitis . The compound's mechanism is twofold: it upregulates epidermal barrier function by promoting the expression of key proteins like filaggrin, loricrin, and involucrin, and it suppresses the induction of type 2 alarmin cytokines, which are pivotal in the inflammatory response . With a molecular formula of C₂₅H₂₀N₂O₃ and a molecular weight of 396.45 g/mol, it is supplied as an orange solid for research applications . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

属性

IUPAC Name

[(3aS)-6-methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-17-12-13-21-20(16-17)22(28)25(30-23(29)18-8-4-2-5-9-18)14-15-27(24(25)26-21)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIURMLAMQGRRU-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652482
Record name (3aS)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217832-61-5
Record name (3aS)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Photodegradation of Quinolone Intermediate

A key intermediate in the synthesis is the quinolone derivative (3), which undergoes photodegradation under controlled conditions. In Method 1a , irradiation of quinolone (3) in dimethyl sulfoxide (DMSO) using a mercury lamp (400 W) for 3 hours yields racemic blebbistatin with 22% efficiency. Similarly, Method 1b employs tetrahydrofuran (THF) as the solvent, achieving a 29% yield under identical irradiation conditions.

Table 1: Photodegradation Conditions and Yields

MethodSolventIrradiation TimeYield
1aDMSO3 hours22%
1bTHF3 hours29%

Post-synthesis, chiral high-performance liquid chromatography (HPLC) confirms the racemic nature of the product, with two peaks of equal integration observed at retention times 5.87 min and 8.12 min.

Enantioselective Synthesis via Davis Oxidation

To achieve the (S)-(-)-enantiomer, Method 3 utilizes lithium bis(trimethylsilyl)amide (LHMDS) and the Davis reagent (9) in THF at -78°C. This method produces blebbistatin with 70% yield and 42% enantiomeric excess (ee). The reaction pathway involves deprotonation of the quinolone intermediate followed by stereoselective oxidation.

Key Reaction Steps :

  • Quinolone (3) is treated with LHMDS in THF at -78°C.

  • Davis reagent (9) is introduced to induce oxidation.

  • Workup with ammonium iodide and sodium thiosulfate yields the crude product.

  • Purification via acid-base extraction and chromatography affords enantiomerically enriched blebbistatin.

Analytical Validation :

  • 1H NMR (300 MHz, CDCl3): δ = 2.13–2.20 (m, 1H), 2.30 (br s, 3H), 3.69–3.76 (m, 2H).

  • Optical Rotation : [α]D²⁶ = -104 (c = 0.2 in dichloromethane).

Optimization Challenges and Solutions

Racemization During Synthesis

Photodegradation methods often result in racemic mixtures, necessitating additional resolution steps. Method 3 addresses this by employing chiral HPLC to separate enantiomers, though the 42% ee indicates room for improvement.

Yield Enhancement Strategies

  • Solvent Optimization : Replacing THF with polar aprotic solvents (e.g., acetonitrile) may improve reaction homogeneity.

  • Catalyst Screening : Transition metal catalysts (e.g., palladium) could enhance stereoselectivity in the Davis oxidation step.

Analytical Characterization

Spectroscopic Confirmation

  • UV-Vis Spectroscopy : λmax = 249 nm, consistent with the conjugated quinoline system.

  • Mass Spectrometry : ESI-MS (+ve) shows [M+H]+ = 293, aligning with the molecular formula C₁₇H₁₆N₂O₂.

Purity Assessment

  • HPLC Purity : >95% achieved via silica gel chromatography (20% ethyl acetate/hexane).

  • Melting Point : 192–193°C, confirming crystalline integrity.

Scalability and Industrial Relevance

While laboratory-scale synthesis (e.g., 0.1–1.0 g batches) is well-established, industrial production requires:

  • Continuous Flow Photoreactors : To standardize photodegradation conditions.

  • Enzymatic Resolution : Lipase-mediated esterification could improve enantiomeric excess.

化学反应分析

Types of Reactions: (S)-(-)-Blebbistatin O-Benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

科学研究应用

Research Findings

Recent studies have explored the efficacy of (S)-(-)-blebbistatin O-benzoate in various experimental models, particularly focusing on its effects in atopic dermatitis.

Case Study: Atopic Dermatitis Model

A study conducted on NC/Nga mice, a model for atopic dermatitis, revealed several key findings regarding the application of this compound:

  • Reduction in Dermatitis Symptoms : Mice treated with this compound exhibited significantly lower dermatitis scores compared to control groups (p < 0.05) .
  • Improved Epidermal Barrier Function : Histological analyses indicated enhanced expression of filaggrin, a protein essential for skin barrier integrity, alongside a decrease in mast cell infiltration .
  • Suppression of IgE Levels : Serum levels of immunoglobulin E (IgE), which are typically elevated in allergic reactions, were significantly reduced following treatment .

Data Summary Table

The following table summarizes key experimental outcomes from studies investigating the effects of this compound on atopic dermatitis:

Parameter Control Group This compound Group Statistical Significance
Dermatitis Score4.6 ± 0.82.5 ± 0.3p < 0.05
Serum IgE LevelsElevatedSignificantly reducedp < 0.05
Filaggrin ExpressionLowHighp < 0.05
Mast Cell CountHighSignificantly decreasedp < 0.05

作用机制

The primary mechanism of action of (S)-(-)-Blebbistatin O-Benzoate involves the inhibition of myosin II ATPase activity. By binding to the myosin II motor domain, the compound prevents the hydrolysis of ATP, thereby inhibiting muscle contraction and cell motility. This action is mediated through specific interactions with the active site of myosin II, blocking its function.

相似化合物的比较

Mechanistic Insights :

  • Barrier Enhancement: The compound promotes keratinocyte differentiation and ceramide production, critical for stratum corneum formation .
  • Anti-Inflammatory Action : It suppresses cytokines like TSLP and IL-33, which drive type 2 immune responses in AD .
  • Safety Profile: No significant cytotoxicity was observed in human keratinocytes at therapeutic doses .
Table 1: Comparative Analysis of (S)-(-)-Blebbistatin O-Benzoate and Related Compounds
Compound Mechanism of Action Efficacy in AD Models Impact on Skin Barrier Key Limitations
This compound Enhances FLG/LOR/INV; inhibits TSLP/IL-33 ↓ Dermatitis score by 50%; ↓ IgE (61.2 vs. 107.3 ng/mL) Improves barrier via AHR signaling Limited clinical data
(-)-Blebbistatin Non-muscle myosin II inhibitor Mild reduction in IgE (non-significant trend) Unknown Poor epidermal penetration
Topical Corticosteroids Broad anti-inflammatory (e.g., NF-κB inhibition) Rapid symptom relief Disrupts barrier homeostasis Atrophy, rebound flares
Dupilumab (Biologic) IL-4/IL-13 receptor blockade Normalizes barrier indirectly via inflammation control No direct effect on FLG/LOR High cost, injection-only
AHR Agonists (e.g., Tapinarof) Activates AHR to enhance barrier genes Reduces AD severity in clinical trials Direct barrier upregulation Limited long-term safety data
Key Comparisons :

vs. Parent Compound (-)-Blebbistatin :

  • This compound exhibits superior efficacy in reducing IgE levels (61.2 vs. 107.3 ng/mL, p < 0.05) and mast cell infiltration (727.8 vs. 982.8 cells/mm², p < 0.05) in murine AD models .
  • The O-benzoate modification enhances epidermal penetration and stability, addressing the parent compound’s pharmacokinetic limitations .

vs. Histological analysis showed increased FLG expression (49.1 vs. 69.1 μm epidermal thickness, p < 0.05) and ceramide synthesis . Avoids side effects like skin atrophy, making it suitable for chronic use .

vs. Dupilumab: While dupilumab targets systemic inflammation, this compound directly upregulates barrier proteins (e.g., FLG expression increased 2.5-fold in vitro) and inhibits keratinocyte-derived cytokines . Potential for topical administration reduces systemic exposure .

vs. AHR Agonists :

  • Both classes enhance barrier function via AHR activation, but this compound uniquely combines this with myosin II inhibition, which may reduce immune cell migration into lesions .

生物活性

(S)-(-)-Blebbistatin O-Benzoate is a derivative of the well-known myosin II inhibitor, (-)-blebbistatin. This compound has garnered attention for its potential therapeutic applications, particularly in treating atopic dermatitis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and implications for future research.

This compound functions primarily as a selective inhibitor of non-muscle myosin II. Myosin II plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, and the maintenance of cell shape. The compound binds to a hydrophobic cleft within the myosin motor domain, stabilizing a metastable state that prevents ATP hydrolysis and subsequent movement along actin filaments. This selective binding mechanism allows this compound to inhibit specific myosin isoforms without broadly affecting other myosin-related functions .

Efficacy in Atopic Dermatitis

Recent studies have demonstrated the therapeutic potential of this compound in alleviating symptoms of atopic dermatitis (AD). In a study involving NC/Nga mice, a model for atopic dermatitis, treatment with this compound resulted in significant improvements in clinical and histological parameters:

  • Dermatitis Scores : Mice treated with this compound exhibited a reduction in dermatitis scores from 4.6 ± 0.8 (vehicle group) to 2.5 ± 0.3 after treatment .
  • Serum IgE Levels : The compound significantly decreased serum IgE levels, which are indicative of allergic responses.
  • Histological Analysis : Enhanced expression of filaggrin—a protein vital for epidermal barrier function—was observed alongside a reduction in mast cell counts in treated mice .

Table 1: Summary of Efficacy Findings

ParameterVehicle GroupThis compound GroupStatistical Significance
Dermatitis Score4.6 ± 0.82.5 ± 0.3p < 0.05
Serum IgE LevelsElevatedSignificantly Reducedp < 0.05
Filaggrin ExpressionLowHighp < 0.05
Mast Cell CountHighReducedp < 0.05

In Vitro Studies

In vitro experiments using cultured keratinocytes further supported the findings from animal studies. Treatment with this compound led to increased expression of genes associated with epidermal barrier formation, including filaggrin, loricrin, and involucrin. Additionally, the compound inhibited the upregulation of type 2 alarmin cytokines that are implicated in the pathogenesis of atopic dermatitis .

Case Studies and Future Directions

The promising results from preclinical studies suggest that this compound could be developed as a novel therapeutic agent for atopic dermatitis. Future research should focus on:

  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Mechanistic Studies : Further elucidating the pathways through which this compound exerts its effects on skin barrier function and inflammation.
  • Formulation Development : Optimizing delivery methods to enhance bioavailability and therapeutic outcomes.

常见问题

Q. What statistical approaches are recommended for analyzing high-variance data in AD mouse models?

  • Methodological Answer :
  • Mixed-Effects Models : Account for litter effects and repeated measurements (e.g., weekly ear thickness) using R/lme4 or SAS PROC MIXED .
  • Power Analysis : Pre-calculate sample sizes (e.g., G*Power) to detect ≥30% differences in IgE levels with α=0.05 and 80% power .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。